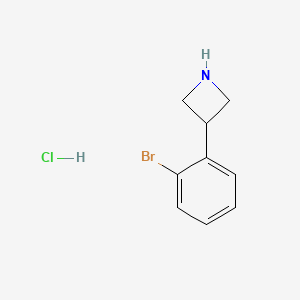
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid”, also known as “Benzeneacetic acid, 3-bromo-α-hydroxy-, (αR)-”, is a chemical compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.04 .
Molecular Structure Analysis
The molecular structure of “(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid” can be analyzed using various techniques such as X-ray crystallography, electron diffraction, and computational methods .Chemical Reactions Analysis
The chemical reactions involving “(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid” could be studied using techniques like electrospray ionization mass spectrometry (ESI-MS) which has been used to study many chemical reactions in micro- and nano-droplets .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid” can be analyzed using various techniques. For instance, its boiling point, density, and acidity coefficient (pKa) are predicted to be 384.6±27.0 °C, 1.759±0.06 g/cm3, and 3.23±0.10, respectively .Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include bromination, Grignard reaction, and oxidation.", "Starting Materials": [ "3-bromophenol", "magnesium", "diethyl ether", "bromine", "acetic acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Bromination of 3-bromophenol using bromine in acetic acid yields 3-bromo-phenylacetic acid.", "Grignard reaction of 3-bromo-phenylacetic acid with magnesium in diethyl ether yields (3-bromophenyl)magnesium bromide.", "Addition of acetic acid to (3-bromophenyl)magnesium bromide followed by hydrolysis with sodium hydroxide yields (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid.", "Oxidation of (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid with hydrogen peroxide yields the final product." ] } | |
Número CAS |
61008-97-7 |
Nombre del producto |
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid |
Fórmula molecular |
C8H7BrO3 |
Peso molecular |
231 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



